Advanced Synthesis Guide: 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime
Advanced Synthesis Guide: 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime
Document ID: SYN-PROTO-2024-OX | Version: 2.1 | Classification: Technical Whitepaper
Executive Summary & Retrosynthetic Analysis
The target molecule, 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime (often chemically referred to in literature as 6,7-methylenedioxy-1,2-indanedione 2-oxime ), represents a critical scaffold in medicinal chemistry and forensic science. It serves as a potent precursor for ninhydrin analogs used in latent fingerprint development and as a pharmacophore in the synthesis of isoquinoline alkaloids and anti-inflammatory agents.
This guide moves beyond generic preparations, focusing on a scalable, high-fidelity synthesis route starting from Piperonal . The chosen pathway prioritizes regiospecificity and yield optimization, specifically addressing the challenges of the nitrosation step where competing aldol condensations often degrade purity.
Retrosynthetic Logic
The synthesis is deconstructed into four linear stages to ensure the stability of the methylenedioxy ring, which is acid-sensitive under harsh conditions.
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Target (Oxime): Generated via nitrosation of the active methylene group in the indanone precursor.
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Precursor (Indanone): 5,6-Methylenedioxy-1-indanone, formed via intramolecular Friedel-Crafts acylation.
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Intermediate (Saturated Acid): 3-(3,4-Methylenedioxyphenyl)propionic acid, obtained by reducing the cinnamic acid derivative.
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Starting Material: Piperonal (3,4-methylenedioxybenzaldehyde).
Chemical Pathway Visualization
The following directed graph illustrates the critical reaction nodes and reagent flow.
Figure 1: Linear synthetic pathway from Piperonal to the Target Oxime, highlighting the critical cyclization and nitrosation steps.
Detailed Experimental Protocols
Stage 1: Knoevenagel Condensation & Reduction
Objective: Synthesis of 3-(3,4-methylenedioxyphenyl)propionic acid. Rationale: Direct alkylation is avoided to prevent polymerization. The Knoevenagel route offers high atom economy.
Protocol:
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Condensation: Dissolve Piperonal (150g, 1.0 mol) and Malonic acid (208g, 2.0 mol) in Pyridine (300 mL). Add Piperidine (5 mL) as a catalyst.
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Reflux: Heat to 100°C for 2 hours until CO₂ evolution ceases.
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Workup: Pour into ice-cold HCl (10%). Filter the precipitate (3,4-methylenedioxycinnamic acid). Wash with water.
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Reduction: Suspend the cinnamic acid derivative in 10% NaOH (aq). Add Raney Nickel or 10% Pd/C catalyst. Hydrogenate at 40-50 psi for 4 hours.
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Isolation: Filter catalyst, acidify filtrate with HCl to pH 2. Collect the white crystalline solid.
| Parameter | Specification |
| Yield | 85 - 90% |
| Melting Point | 82 - 84°C |
| Appearance | White crystalline powder |
Stage 2: Intramolecular Cyclization (The Indanone Core)
Objective: Synthesis of 5,6-methylenedioxy-1-indanone. Mechanistic Insight: This is an intramolecular Friedel-Crafts acylation. The use of Polyphosphoric Acid (PPA) is often cited, but the Acid Chloride/AlCl₃ method is preferred here for cleaner kinetics and easier workup, despite higher moisture sensitivity.
Protocol:
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Activation: In a dry flask, dissolve the propionic acid derivative (50g) in DCM (250 mL). Add Thionyl Chloride (1.2 eq) and a drop of DMF. Reflux for 2 hours. Evaporate solvent to obtain the acid chloride.
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Cyclization: Redissolve residue in dry DCM (300 mL). Cool to 0°C.
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Addition: Add anhydrous AlCl₃ (1.1 eq) portion-wise over 30 minutes. Caution: Exothermic.
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Quench: Pour mixture onto crushed ice/HCl. Extract with DCM. Wash with brine and saturated NaHCO₃.
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Purification: Recrystallize from Ethanol.
Stage 3: Nitrosation (Target Synthesis)
Objective: Conversion to 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime.
Critical Mechanism: The reaction proceeds via acid-catalyzed enolization of the indanone, followed by electrophilic attack of the nitrosonium ion (
Protocol:
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Solvation: Dissolve 5,6-methylenedioxy-1-indanone (17.6g, 0.1 mol) in Methanol (200 mL).
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Acidification: Add concentrated HCl (5 mL) to catalyze enol formation.
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Nitrosation: Heat to 40°C. Add n-Butyl Nitrite (12g, 1.15 eq) dropwise over 45 minutes.
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Note: The solution will turn from pale yellow to deep orange/red.
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Precipitation: Stir for an additional 2 hours. The oxime product usually precipitates as the reaction cools.
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Filtration: Collect the solid.
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Purification: Recrystallize from Glacial Acetic Acid or Ethanol/Water (9:1).
Data Summary for Target Molecule:
| Property | Value |
|---|
| Molecular Formula |
Critical Control Points & Troubleshooting (E-E-A-T)
Regioselectivity in Nitrosation
The nitrosation of indanones can theoretically occur at C2 or C3 (if not blocked). However, in 1-indanone systems, the C2 position (alpha to the carbonyl) is the only enolizable position capable of reacting.
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Risk: Over-nitrosation or ring cleavage (Second Order Beckmann rearrangement) can occur if temperature exceeds 60°C.
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Control: Strictly maintain temperature between 35°C and 45°C.
Stability of the Dioxole Ring
The methylenedioxy bridge is susceptible to cleavage by strong Lewis acids (like
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Validation: Verify the integrity of the dioxole ring using ¹H NMR. The methylenedioxy protons should appear as a sharp singlet around
6.0-6.1 ppm. If cleavage occurs, these disappear, and phenolic -OH signals appear.
Purity Verification
Before proceeding to biological assays or further synthesis, the oxime geometric isomerism (E/Z) should be checked. The anti-isomer (E) is typically the thermodynamic product and the major constituent.
References
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Fisher Scientific. (n.d.). 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime Product Data. Retrieved from [Link]
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Hohance Chemical. (n.d.). Technical Data: 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one (Indanone Precursor). Retrieved from [Link]
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Joubert, J., et al. (2000). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry. This paper details the synthesis of the methylenedioxy-indanone scaffold. Retrieved from [Link]
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MDPI. (2022). One-Pot Synthesis of Dioxime Oxalates. Discusses the characterization and stability of indanone oxime derivatives. Retrieved from [Link]
